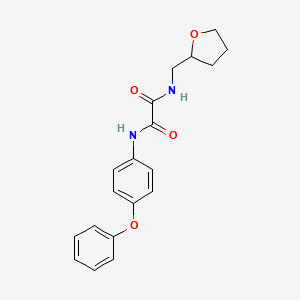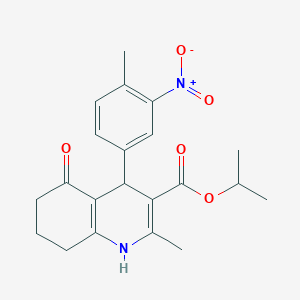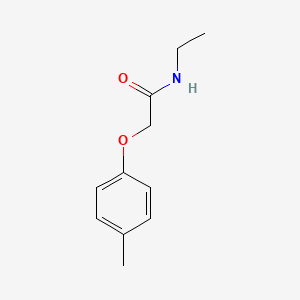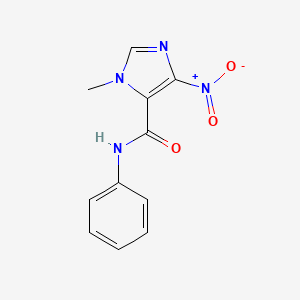
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PFT-α, and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of PFT-α involves the inhibition of the p53 pathway. P53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. PFT-α binds to the p53 protein and prevents it from binding to DNA, which inhibits the transcription of genes that promote cell growth. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PFT-α has a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PFT-α has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PFT-α has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
PFT-α has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53 pathway and has been extensively studied for its biochemical and physiological effects. However, PFT-α also has several limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, PFT-α may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PFT-α. One area of research is the development of more potent and specific inhibitors of the p53 pathway. Another area of research is the investigation of the potential applications of PFT-α in the treatment of other diseases such as inflammatory and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PFT-α and its potential side effects.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, or PFT-α, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFT-α has been shown to have a wide range of biochemical and physiological effects, including anticancer and neuroprotective effects. While PFT-α has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of PFT-α and its mechanism of action.
Méthodes De Synthèse
The synthesis of PFT-α involves several steps, including the reaction of 4-phenoxybenzaldehyde with ethylenediamine to form N-(4-phenoxyphenyl)ethanediamide. This intermediate compound is then reacted with tetrahydro-2-furanmethanamine to form the final product, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of PFT-α is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
PFT-α has been extensively studied for its potential applications in scientific research. One of the primary applications of PFT-α is in the field of cancer research. Studies have shown that PFT-α can inhibit the growth of cancer cells by targeting the p53 pathway. PFT-α has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRAXLVGKRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5004159.png)

![methyl 3-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5004171.png)

![N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5004184.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)

![butyl 4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5004230.png)

![4-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5004240.png)
![3-iodo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5004246.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5004261.png)